8-Bromo-3-(trifluoromethyl)quinoline
Overview
Description
8-Bromo-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the bromo and trifluoromethyl groups may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .
Biochemical Pathways
Quinoline compounds are known to influence a range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (276053 g/mol), density (17±01 g/cm3), and boiling point (3013±370 °C at 760 mmHg) suggest that it may have favorable pharmacokinetic properties . These properties can influence the compound’s bioavailability, distribution within the body, metabolism, and excretion .
Result of Action
Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Bromo-3-(trifluoromethyl)quinoline. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
Biochemical Analysis
Biochemical Properties
8-Bromo-3-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, quinoline derivatives, including this compound, are known to inhibit protein kinase CK2, a ubiquitous enzyme involved in cell cycle regulation, apoptosis, and other cellular processes . The compound’s interaction with CK2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of phosphoinositide 3-kinases (PI3Ks), which are involved in cell proliferation, apoptosis, and glucose metabolism . By inhibiting PI3Ks, this compound can alter cell growth and survival, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound binds to the active sites of enzymes such as protein kinase CK2 and PI3Ks, inhibiting their activity . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cell function and behavior . Additionally, the presence of bromine and trifluoromethyl groups in the compound enhances its binding affinity and specificity for target enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity for extended periods, making it suitable for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and cellular processes . At higher doses, it can cause adverse effects, including toxicity and organ damage . Studies have identified threshold doses beyond which the compound’s toxic effects outweigh its therapeutic benefits . These findings highlight the importance of optimizing dosage regimens to maximize the compound’s efficacy while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation, which facilitate its elimination from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted . These metabolic pathways ensure the compound’s clearance from the body, reducing the risk of accumulation and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, depending on its physicochemical properties . Transporters such as P-glycoprotein and organic anion-transporting polypeptides (OATPs) facilitate the uptake and distribution of the compound within the body . Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles . For instance, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor undergoes bromination and trifluoromethylation .
Industrial Production Methods: Industrial production methods often utilize efficient catalytic processes to achieve high yields. For example, the Suzuki–Miyaura coupling reaction is widely used for the synthesis of fluorinated quinolines, including 8-Bromo-3-(trifluoromethyl)quinoline .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium trifluoromethanesulfinate are commonly used.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically employed.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
5,6,8-Trifluoroquinoline: Another fluorinated quinoline with similar properties.
4-Bromo-2,8-bis(trifluoromethyl)quinoline: A compound with two trifluoromethyl groups, offering enhanced biological activity.
Uniqueness: 8-Bromo-3-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
8-bromo-3-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-3-1-2-6-4-7(10(12,13)14)5-15-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBADHOMRVAOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677446 | |
Record name | 8-Bromo-3-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917251-86-6 | |
Record name | 8-Bromo-3-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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